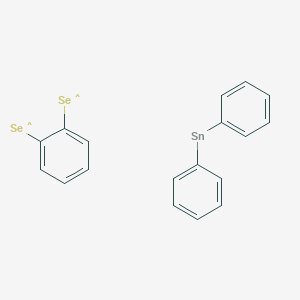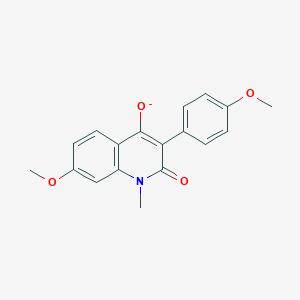
7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a methoxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 1st position. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-4-oxo-1,4-dihydroquinoline and 4-methoxyphenylboronic acid.
Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction between 7-methoxy-4-oxo-1,4-dihydroquinoline and 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Methylation: The resulting intermediate is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride to introduce the methyl group at the 1st position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Eigenschaften
CAS-Nummer |
125879-00-7 |
|---|---|
Molekularformel |
C18H16NO4- |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
7-methoxy-3-(4-methoxyphenyl)-1-methyl-2-oxoquinolin-4-olate |
InChI |
InChI=1S/C18H17NO4/c1-19-15-10-13(23-3)8-9-14(15)17(20)16(18(19)21)11-4-6-12(22-2)7-5-11/h4-10,20H,1-3H3/p-1 |
InChI-Schlüssel |
NYKDZWDLFSDERX-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)OC)C(=C(C1=O)C3=CC=C(C=C3)OC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


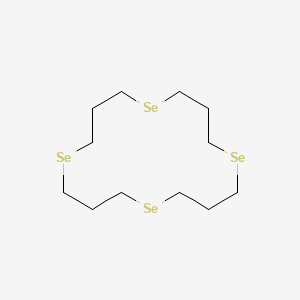

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
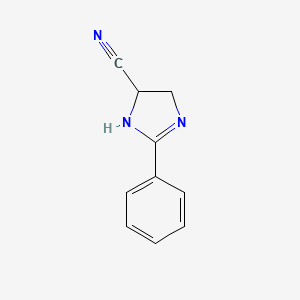
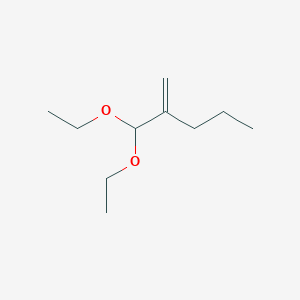
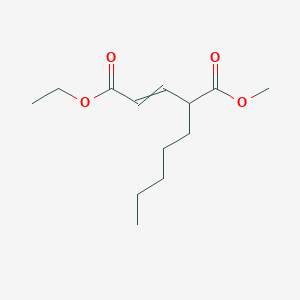

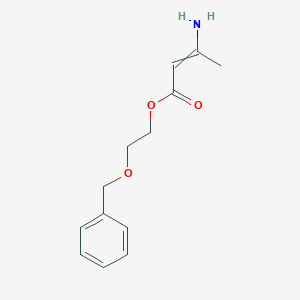

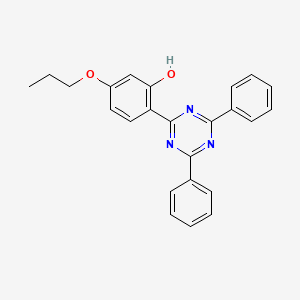
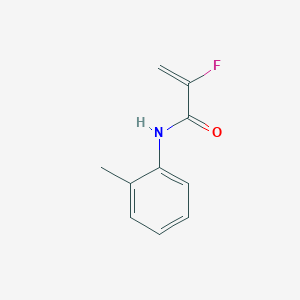
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
